N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide
Overview
Description
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide is a synthetic compound known for its potential antimicrobial and anticancer properties. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the bromophenyl and chloropropanamide groups enhances its biological activity, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in developing new antimicrobial agents and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity. In anticancer research, it binds to specific receptors on cancer cells, inducing apoptosis (programmed cell death) and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chlorobutanamide
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloropentanamide
Uniqueness
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide stands out due to its specific substitution pattern and the presence of both bromophenyl and chloropropanamide groups. This unique structure contributes to its enhanced biological activity compared to similar compounds .
Biological Activity
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H9BrClN2OS
- Molecular Weight : 276.6 g/mol
- CAS Number : 773861-05-5
The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated for various pharmacological effects. Below are the key areas of research:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating several thiazole compounds, it was found that this compound demonstrated notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiazole derivatives have been explored for their anticancer potential. A study showed that this compound inhibited cell proliferation in cancer cell lines through apoptosis induction. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.0 |
MCF-7 (breast cancer) | 12.5 |
A549 (lung cancer) | 10.0 |
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis. This effect is thought to be mediated by the activation of antioxidant pathways .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may modulate receptor activity related to neurotransmission and cellular signaling.
Case Studies and Research Findings
- Antimicrobial Study : A comparative analysis of various thiazole derivatives showed that this compound had superior antibacterial activity compared to other derivatives tested .
- Cancer Cell Line Testing : In a series of experiments on different cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth, with significant effects noted at concentrations below 20 µM .
- Neuroprotection Assessment : In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a marked reduction in cell death compared to control groups .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c1-7(14)11(17)16-12-15-10(6-18-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOPOEHWHFZBQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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